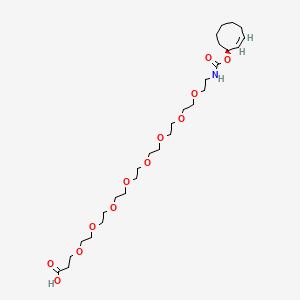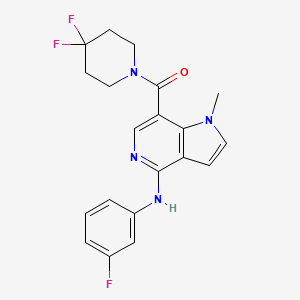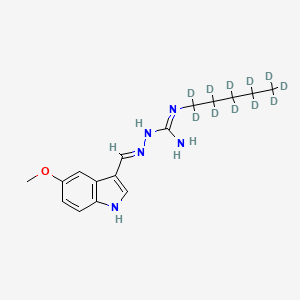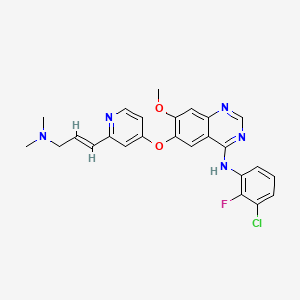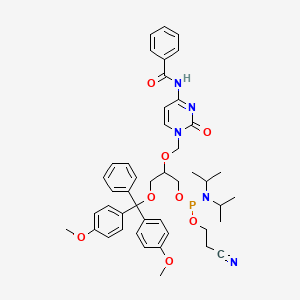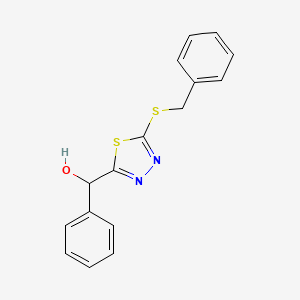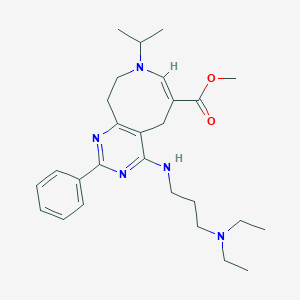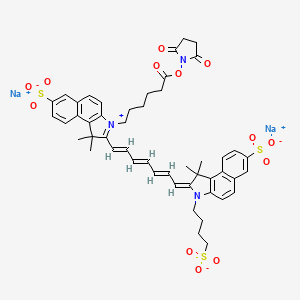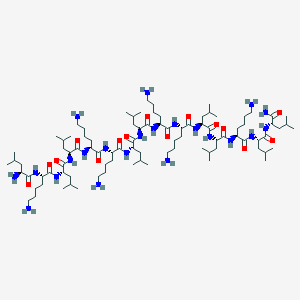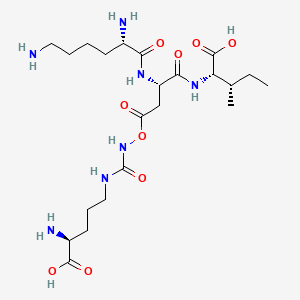
Acetyl tripeptide-30 citrulline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl tripeptide-30 citrulline is a synthetic peptide known for its anti-aging and skin-conditioning properties. It is composed of a sequence of lysine, aspartic acid, isoleucine, and citrulline. This compound is particularly noted for its ability to inhibit matrix metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix components .
準備方法
Synthetic Routes and Reaction Conditions: Acetyl tripeptide-30 citrulline is synthesized through the reaction of acetic acid with citrulline and tripeptide-30. The process involves the formation of peptide bonds between the amino acids in the sequence . The reaction conditions typically include controlled temperature and pH to ensure the stability and integrity of the peptide bonds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure precision and efficiency. The peptides are then purified using high-performance liquid chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Acetyl tripeptide-30 citrulline primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Utilize reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or modify the biological activity of the compound .
科学的研究の応用
Acetyl tripeptide-30 citrulline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting matrix metalloproteinases and protecting extracellular matrix components.
Medicine: Explored for its potential in anti-aging treatments and wound healing formulations.
Industry: Incorporated into high-end skincare products for its firming and smoothing effects
作用機序
The primary mechanism of action of acetyl tripeptide-30 citrulline involves the inhibition of matrix metalloproteinases. By preventing the degradation of collagen and other extracellular matrix components, it helps maintain skin structure and integrity. This inhibition is achieved through the binding of the peptide to the active sites of the enzymes, thereby blocking their activity .
類似化合物との比較
Acetyl tetrapeptide-9: Known for stimulating collagen synthesis.
Acetyl tetrapeptide-11: Promotes keratinocyte growth and syndecan-1 synthesis.
Uniqueness: Acetyl tripeptide-30 citrulline is unique in its ability to inhibit multiple matrix metalloproteinases, including MMP-2, MMP-9, MMP-1, and MMP-3. This broad-spectrum inhibition makes it particularly effective in anti-aging and skin-conditioning applications .
特性
分子式 |
C22H41N7O9 |
|---|---|
分子量 |
547.6 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-4-[[(4S)-4-amino-4-carboxybutyl]carbamoylamino]oxy-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H41N7O9/c1-3-12(2)17(21(35)36)28-19(32)15(27-18(31)13(24)7-4-5-9-23)11-16(30)38-29-22(37)26-10-6-8-14(25)20(33)34/h12-15,17H,3-11,23-25H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H2,26,29,37)/t12-,13-,14-,15-,17-/m0/s1 |
InChIキー |
OAUSWFQUADGIRF-BWJWTDLKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)ONC(=O)NCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)ONC(=O)NCCCC(C(=O)O)N)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
